1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium
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Overview
Description
1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium is a complex organic compound with a molecular formula of C12H9N5O6. This compound is known for its unique structure, which includes a pyridinium ring substituted with a trinitrophenyl group. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium typically involves the reaction of 1-methylpyridinium with 2,4,6-trinitrophenyl azide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups on the trinitrophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may also induce oxidative stress by generating reactive oxygen species, which can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research.
1-Methyl-3-phenylpyridinium: A metabolite of the above compound, also studied for its neurotoxic properties.
Uniqueness
1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium is unique due to its trinitrophenyl substitution, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H9N5O6 |
---|---|
Molecular Weight |
319.23 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl)-(2,4,6-trinitrophenyl)azanide |
InChI |
InChI=1S/C12H9N5O6/c1-14-4-2-3-8(7-14)13-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h2-7H,1H3 |
InChI Key |
QDOOLEUPZYHCCV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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